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Compound of Interest

Compound Name:
N-(3-bromophenyl)furan-2-

carboxamide

Cat. No.: B184563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of N-(3-bromophenyl)furan-2-
carboxamide, a molecule of interest within the broader class of furan-2-carboxamide

derivatives. While specific experimental data for this particular compound is limited in publicly

accessible literature, this guide extrapolates from closely related analogues to present its key

chemical identifiers, a probable synthetic route, and potential biological activities. The furan-2-

carboxamide scaffold is a known pharmacophore, with various derivatives exhibiting promising

antibacterial and anticancer properties. This document aims to serve as a foundational

resource for researchers investigating N-(3-bromophenyl)furan-2-carboxamide, offering

insights into its potential applications and methodologies for its study.

Chemical Identity
The fundamental chemical identifiers for N-(3-bromophenyl)furan-2-carboxamide are

summarized below.
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Identifier Value Source

IUPAC Name
N-(3-bromophenyl)furan-2-

carboxamide
PubChem

PubChem CID 853726 [1]

CAS Number
Not explicitly available in

searched databases.

Molecular Formula C₁₁H₈BrNO₂ [1]

Molecular Weight 266.09 g/mol

SMILES
C1=CC(=CC(=C1)Br)NC(=O)C

2=CC=CO2
[1]

InChI

InChI=1S/C11H8BrNO2/c12-8-

3-1-4-9(7-8)13-11(14)10-5-2-6-

15-10/h1-7H,(H,13,14)

[1]

Synthesis Protocol
A definitive, peer-reviewed synthesis protocol for N-(3-bromophenyl)furan-2-carboxamide is

not readily available. However, based on the well-established synthesis of its isomer, N-(4-

bromophenyl)furan-2-carboxamide, a reliable synthetic route can be proposed.[2] The following

protocol is an adaptation of this known procedure.

Proposed Synthesis of N-(3-bromophenyl)furan-2-
carboxamide
The synthesis involves the acylation of 3-bromoaniline with furan-2-carbonyl chloride in the

presence of a base.

Materials:

3-bromoaniline

Furan-2-carbonyl chloride
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Triethylamine (Et₃N)

Dry Dichloromethane (DCM)

Ice bath

Standard laboratory glassware and magnetic stirrer

Procedure:

In a clean, dry round-bottom flask, dissolve 3-bromoaniline (1.0 equivalent) in dry

dichloromethane (DCM).

Add triethylamine (1.0 equivalent) to the reaction mixture.

Cool the flask in an ice bath to 0°C with continuous stirring.

Slowly add furan-2-carbonyl chloride (1.0 equivalent) to the chilled reaction mixture.

Allow the reaction to proceed at room temperature for approximately 18 hours.

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

Upon completion, the product can be isolated and purified using standard techniques such

as extraction and column chromatography.

Potential Biological Activities and Experimental
Protocols
The furan-2-carboxamide scaffold is present in numerous compounds with demonstrated

biological activity, suggesting that N-(3-bromophenyl)furan-2-carboxamide may also possess

therapeutic potential. The primary areas of interest based on analogous compounds are

antibacterial and anticancer activities.[3][4][5][6]

Antibacterial Activity
Derivatives of furan-2-carboxamide have shown efficacy against various bacterial strains.[2][4]

A common method to assess antibacterial potential is the determination of the Minimum
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Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus,

Escherichia coli, Pseudomonas aeruginosa) should be used.

Culture Preparation: Grow bacterial strains in appropriate broth media to the mid-logarithmic

phase.

Compound Preparation: Prepare a stock solution of N-(3-bromophenyl)furan-2-
carboxamide in a suitable solvent (e.g., DMSO) and create serial dilutions in the growth

medium.

Assay: In a 96-well microtiter plate, inoculate each well containing the serially diluted

compound with the bacterial suspension. Include positive (bacteria and medium) and

negative (medium only) controls.

Incubation: Incubate the plates at 37°C for 18-24 hours.

Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly

inhibits bacterial growth.

Anticancer Activity
Several furan-2-carboxamide derivatives have exhibited cytotoxic effects against various

cancer cell lines.[3][5][6][7][8] The half-maximal inhibitory concentration (IC₅₀) is a key metric

for quantifying this activity.

Experimental Protocol: MTT Assay for Cytotoxicity

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast

cancer, HepG2 - liver cancer) should be used.

Cell Culture: Maintain the cell lines in an appropriate culture medium supplemented with fetal

bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
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Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of N-(3-bromophenyl)furan-2-carboxamide for a

specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the

formation of formazan crystals.

Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent

(e.g., DMSO or Sorenson's glycine buffer).

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth

by 50%, is then calculated from the dose-response curve.

Potential Mechanisms of Action and Signaling
Pathways
While the specific molecular targets of N-(3-bromophenyl)furan-2-carboxamide have not

been elucidated, the mechanisms of action of similar furan-2-carboxamide derivatives provide a

basis for hypothetical pathways.

As a Microtubule Stabilizing Agent
Some furan-2-carboxamide derivatives have been identified as microtubule-stabilizing agents,

which arrest the cell cycle and induce apoptosis in cancer cells.[3]
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Caption: Hypothetical pathway of N-(3-bromophenyl)furan-2-carboxamide as a microtubule

stabilizing agent.

As a Quorum Sensing Inhibitor in Bacteria
Furan-2-carboxamide derivatives have also been investigated as inhibitors of bacterial quorum

sensing, a cell-to-cell communication system that regulates virulence.[9]
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Caption: Postulated mechanism of N-(3-bromophenyl)furan-2-carboxamide as a quorum

sensing inhibitor.

Logical Workflow for Preliminary Investigation
For researchers initiating studies on N-(3-bromophenyl)furan-2-carboxamide, a structured

approach is crucial. The following workflow outlines the key stages of a preliminary

investigation.
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Caption: A logical workflow for the initial investigation of N-(3-bromophenyl)furan-2-
carboxamide.

Conclusion
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N-(3-bromophenyl)furan-2-carboxamide represents a molecule of significant interest for

further research, particularly in the fields of antibacterial and anticancer drug discovery. While

specific experimental data for this compound is currently scarce, the information available for

structurally related furan-2-carboxamide derivatives provides a solid foundation for its synthesis

and biological evaluation. The protocols and potential mechanisms of action outlined in this

guide are intended to facilitate and direct future research efforts into this promising compound.

Further investigation is warranted to fully characterize its biological activity and therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to N-(3-
bromophenyl)furan-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184563#n-3-bromophenyl-furan-2-carboxamide-
iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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